
Erythronolide B
Übersicht
Beschreibung
Erythronolide B is a macrolide compound that serves as a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. It is a 14-membered lactone ring structure with multiple chiral centers, making it a complex molecule of significant interest in organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erythronolide B typically involves the enzyme-catalyzed reaction of propionyl coenzyme A with methylmalonyl coenzyme A. This reaction generates a series of intermediates through diastereoselective reductions and condensations, ultimately forming the macrolide structure . The process includes the following steps:
Enzyme-catalyzed reactions: Propionyl coenzyme A reacts with methylmalonyl coenzyme A to form a β-hydroxy thioester.
Reduction and condensation: The β-hydroxy thioester undergoes reduction and Claisen condensation to form the seco acid precursor.
Lactonization: The seco acid precursor undergoes lactonization to form 6-deoxythis compound, which is then oxidized to this compound.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered strains of Saccharopolyspora erythraea. These strains are optimized to produce high yields of this compound through the manipulation of metabolic pathways and enzyme activities .
Analyse Chemischer Reaktionen
Enzymatic Assembly of the Polyketide Backbone
The biosynthesis of erythronolide B involves iterative enzymatic reactions:
-
Propionyl-CoA and Methylmalonyl-CoA Condensation : Initiated by polyketide synthase (PKS), propionyl-CoA reacts with methylmalonyl-CoA to form β-ketoester intermediates. This step establishes the first stereocenter with >40:1 diastereoselectivity .
-
Diastereoselective Reduction : NADPH-dependent ketoreductases reduce β-ketoesters to β-hydroxyesters (e.g., 86 → 87 ), controlling stereochemistry at C3, C5, and C7 .
Reaction Step | Substrates | Enzyme/Catalyst | Stereochemical Outcome |
---|---|---|---|
Condensation | Propionyl-CoA + Methylmalonyl-CoA | PKS | (R)-configuration at C2 |
Reduction | β-Ketoester 86 | Ketoreductase + NADPH | (S)-configuration at C3 |
Traditional Lactonization
The final step in biosynthesis involves cyclization of the linear hydroxyacid precursor 87 into the 14-membered macrolactone. Enzymatic lactonization proceeds via a tetrahedral intermediate (124 ), forming 6-deoxythis compound in 50% yield .
Late-Stage C–H Oxidative Macrolactonization
A synthetic approach employs late-stage C–H oxidation for macrocycle formation:
Early-Stage Resolution
Racemic intermediates (e.g., carboxylic acid 102 ) are resolved via fractional crystallization of diastereomeric 1-α-naphthylethylamine salts, achieving enantiopure precursors for this compound .
Convergent Relay Approach
Homochiral building blocks (136 , 139 ) are synthesized from (R)-2,3-O-isopropylideneglyceraldehyde (129 ) and coupled via Grignard acylation:
-
Reaction : Thioester 108 + Grignard reagent 116 → Ketone 117 (90% yield).
-
Stereocontrol : Chelate-controlled macrolactonization ensures correct C13 configuration .
Functional Group Transformations
Key transformations during synthesis include:
-
Ketalization/Deprotection : 2-Methoxypropene selectively masks hydroxyl groups, enabling stepwise deprotection .
-
Thioester Activation : Enables nucleophilic acylation and polar reactivity inversion at C7 .
-
Hydrogenation : Pearlman’s catalyst [Pd(OH)₂/C] reduces PMB-acetal and α-olefin in the final steps .
Stereochemical Homology and Dissonance
This compound’s stereochemistry adheres to Celmer’s Rules, but synthetic analogs (e.g., 13-epi-6-dEB) exploit stereochemical dissonance for novel antibiotic profiles . Enzymatic catalysis ensures only 1 of 2048 possible diastereomers of intermediate 87 is formed .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Total Synthesis of Erythronolide B and Derivatives
This compound serves as a crucial building block in the total synthesis of numerous macrolide antibiotics. The synthesis pathways often involve complex multi-step reactions that highlight the compound's structural complexity. For instance, a notable synthesis of 6-deoxythis compound was achieved using a late-stage C—H oxidation strategy, demonstrating high regio-, chemo-, and diastereoselectivity .
Table 1: Summary of Synthetic Routes to this compound Derivatives
Medicinal Chemistry
Antimicrobial Activity
This compound derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For example, 5-desosaminyl this compound ethyl succinate showed an IC50 value of 68.6 µM against multi-drug-resistant strains .
Case Study: Erythromycin B Derivatives
A study investigated various derivatives of erythromycin B for their anti-malarial activities. The findings revealed that modifications to the erythronolide structure could enhance biological activity. Notably, molecular docking studies suggested that favorable interactions with specific protein targets were crucial for their efficacy .
Table 2: Anti-Malarial Activity of this compound Derivatives
Compound Name | IC50 (µM) | Activity Description |
---|---|---|
5-Desosaminyl this compound ethyl succinate | 68.6 | High activity against P. falciparum |
d-Erythromycin B | 86.8 | Moderate activity |
Erythromycin B 9-oxime | 146.0 | Lower activity |
Biological Studies
Mechanistic Insights
Research into the biological mechanisms of this compound and its derivatives has provided insights into their mode of action as antibiotics. They are believed to inhibit bacterial protein synthesis by binding to the ribosomal RNA component of the ribosome .
Case Study: Interaction with Ribosomal Targets
A detailed investigation into how erythromycin derivatives interact with the ribosome has shown that structural modifications can affect binding affinity and specificity, leading to variations in antibacterial potency .
Wirkmechanismus
Erythronolide B exerts its effects through its conversion to erythromycin, which inhibits bacterial protein synthesis. Erythromycin binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides and thereby inhibiting protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
6-Deoxyerythronolide B: A direct precursor in the biosynthesis of this compound.
Erythronolide A: Another macrolide compound with a similar structure but different functional groups.
9(S)-Dihydroerythronolide A: A derivative with modifications at specific positions on the lactone ring.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of erythromycin. Its complex structure with multiple chiral centers makes it a challenging and valuable target for synthetic organic chemistry .
Biologische Aktivität
Erythronolide B (EB) is a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. This compound exhibits significant biological activity, particularly in its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic pathways, and pharmacological effects, supported by relevant data tables and research findings.
1. Biosynthesis and Enzymatic Pathways
This compound is synthesized through a series of enzymatic reactions involving polyketide synthases and cytochrome P450 enzymes. The key steps in the biosynthetic pathway include:
- Initial Formation : The precursor 6-deoxythis compound (6-dEB) is hydroxylated by cytochrome P450 EryF to produce this compound. This step is considered rate-limiting in the overall production of erythromycin .
- Enzyme Engineering : Recent studies have focused on engineering the EryF hydroxylase to enhance EB production. For instance, mutations in the EryF enzyme have led to a fourfold increase in EB yield, demonstrating the potential for optimizing antibiotic production through genetic modifications .
Table 1: Summary of Key Enzymatic Reactions in EB Biosynthesis
Step | Enzyme | Substrate | Product | Yield Improvement |
---|---|---|---|---|
1 | P450 EryF | 6-dEB | EB | 4x with I379V mutation |
2 | Unknown | EB | Erythromycin | TBD |
2. Pharmacological Activity
This compound exhibits various pharmacological activities, including antibacterial and potential antimalarial effects.
2.1 Antibacterial Activity
This compound serves as a precursor for erythromycin, which is effective against a range of bacterial infections. The compound itself has shown activity against Gram-positive bacteria. Its derivatives have been studied for enhanced antibacterial properties:
- Erythromycin Derivatives : Certain derivatives of this compound have been identified as potent inhibitors against multi-drug-resistant strains of bacteria, with varying IC50 values indicating their effectiveness .
Table 2: IC50 Values of Erythromycin Derivatives Against P. falciparum
Compound | IC50 (µM) |
---|---|
5-Desosaminyl this compound ethyl succinate | 68.6 |
d-Erythromycin B | 86.8 |
Erythromycin B 9-oxime | 146.0 |
3. Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These studies utilized molecular docking to assess interactions between compounds and target sites within the parasite .
- Genomic Studies : Genome mining of Amycolatopsis erythraea has revealed new biosynthetic gene clusters responsible for producing erythronolide variants, highlighting the genetic basis for its biological activity .
4. Conclusion
This compound is a vital compound in antibiotic biosynthesis with significant biological activity against various pathogens. Ongoing research into its enzymatic pathways and pharmacological effects continues to reveal new insights into its potential applications in medicine.
Eigenschaften
IUPAC Name |
14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275990 | |
Record name | Erythronolide A, 12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-82-9, 19270-26-9 | |
Record name | Erythronolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythronolide A, 12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of erythronolide B in erythromycin biosynthesis?
A1: this compound serves as the central aglycone core in erythromycin biosynthesis. It is further modified by the attachment of sugar moieties and enzymatic tailoring to yield the final active antibiotic, erythromycin A [, , , ].
Q2: How is this compound produced in nature?
A2: Saccharopolyspora erythraea, a bacterium, biosynthesizes this compound through a multi-step process utilizing a polyketide synthase (PKS) enzyme complex encoded by the ery gene cluster. This complex assembles propionyl-CoA and methylmalonyl-CoA building blocks to form the macrolactone ring [, , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H38O6, and its molecular weight is 386.52 g/mol.
Q4: Are there any spectroscopic techniques used to characterize this compound?
A4: Yes, various spectroscopic methods are employed to elucidate the structure and confirm the identity of this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the connectivity and spatial arrangement of atoms within the molecule, confirming stereochemistry [].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation and compound identification [, , ].
Q5: What are the key enzymes involved in modifying this compound during erythromycin biosynthesis?
A5: Several enzymes play crucial roles in modifying this compound:
- 6-Deoxythis compound Hydroxylase (EryF): Catalyzes the hydroxylation of 6-deoxythis compound to form this compound, a critical step in erythromycin A biosynthesis [, , ].
- Glycosyltransferases: These enzymes, including EryBV (mycarosyltransferase) and EryCIII (desosaminyltransferase), attach sugar moieties like L-mycarose and D-desosamine to specific positions on this compound, contributing to the final structure and activity of erythromycin A [, , ].
Q6: Can this compound be used to generate novel erythromycin derivatives?
A6: Yes, this compound serves as a valuable starting point for generating novel erythromycin derivatives through combinatorial biosynthesis. This approach involves engineering the biosynthetic pathway in Saccharopolyspora erythraea or utilizing heterologous expression systems to introduce alternative sugar moieties or modify existing ones on the this compound scaffold [, , , ].
Q7: What are some examples of novel compounds generated using this compound as a precursor?
A7: Researchers have successfully produced several novel compounds using this compound, including:
- Hybrid Macrolides: By introducing glycosyltransferases from other antibiotic-producing bacteria into Saccharopolyspora erythraea strains, researchers have generated hybrid macrolides with altered sugar profiles, potentially impacting their activity and stability [, ].
- Methylated Erythromycin Derivatives: Expression of sugar O-methyltransferases from the spinosyn biosynthetic pathway in Saccharopolyspora erythraea mutants has led to the production of erythromycin derivatives with methylated sugar residues, influencing their activity against specific bacterial strains [].
Q8: How does the structure of this compound influence the activity of the enzymes involved in its modification?
A8: The specific hydroxyl groups and their stereochemistry in the this compound structure are essential for recognition and catalysis by enzymes like EryF and glycosyltransferases. Modifications to these groups can significantly impact the efficiency of these enzymatic reactions and the resulting product profile [, , ].
Q9: Can this compound be chemically synthesized?
A9: Yes, this compound has been successfully synthesized in the laboratory using various synthetic strategies. These often involve a convergent approach, assembling smaller fragments containing specific stereochemical features of the final molecule [, , , ].
Q10: What is the significance of the C3, C5, and C11 positions on the this compound macrolactone ring for glycosylation?
A10: These positions bear hydroxyl groups that can be selectively targeted for glycosylation with different sugar moieties. Controlling the regioselectivity of glycosylation at these positions is crucial for generating desired erythromycin derivatives with specific biological activities [].
Q11: How do structural modifications to this compound impact the biological activity of erythromycin derivatives?
A11: Modifications to the this compound core, particularly changes in stereochemistry, glycosylation patterns, or the introduction of new functional groups, can significantly affect the antibacterial activity, potency, and selectivity of erythromycin derivatives. Understanding these structure-activity relationships is crucial for designing new and improved antibiotics [, ].
Q12: What are the potential future directions for research on this compound?
A12:
- Engineering EryF for Enhanced Erythromycin Production: Optimizing the activity and substrate specificity of EryF through protein engineering could lead to improved yields of erythromycin and its derivatives in heterologous expression systems [].
- Expanding the Repertoire of Hybrid Macrolides: Further exploration of glycosyltransferases from diverse bacterial sources could allow for the generation of a wider array of hybrid macrolides with novel sugar combinations, expanding the possibilities for discovering new antibiotic candidates [].
- Understanding Resistance Mechanisms: Investigating the structural basis for erythromycin resistance and how modifications to this compound affect these mechanisms is crucial for developing strategies to overcome antibiotic resistance [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.